Product packaging for 2-Aminopyrido[3,2-e][1,3]thiazin-4-one(Cat. No.:CAS No. 50596-69-5)

2-Aminopyrido[3,2-e][1,3]thiazin-4-one

Cat. No.: B3352725
CAS No.: 50596-69-5
M. Wt: 179.2 g/mol
InChI Key: QAFMFRAHJNFKIG-UHFFFAOYSA-N
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Description

2-Aminopyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic compound that functions as a potent and orally active noncompetitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist . This class of compounds has been identified through structure-activity relationship (SAR) studies, where specific substituents on the phenyl ring attached to the 2-amino group and the core pyridothiazinone ring system are critical for its high biological activity . The primary research value of this compound lies in its significant anticonvulsant properties. It exhibits potent inhibitory activity against kainate-induced neurotoxicity in rat hippocampal cultures, a model of excitatory neurotoxicity mediated by AMPA receptors . Furthermore, key derivatives have demonstrated efficacy in suppressing maximal electroshock seizure (MES) in mice following oral administration, highlighting their potential in central nervous system research . The mechanism of action involves antagonism of the AMPA receptor, a key ionotropic glutamate receptor in the brain. By modulating this target, the compound helps regulate excitatory synaptic transmission, which is implicated in various neurological conditions . Its core structure is based on a fused pyridine and 1,3-thiazine ring system, a scaffold known for its relevance in medicinal chemistry and diverse pharmacological activities . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N3OS B3352725 2-Aminopyrido[3,2-e][1,3]thiazin-4-one CAS No. 50596-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyrido[3,2-e][1,3]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c8-7-10-5(11)4-2-1-3-9-6(4)12-7/h1-3H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMFRAHJNFKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358789
Record name 4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50596-69-5
Record name 4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 2 Aminopyrido 3,2 E 1 2 Thiazin 4 One and Its Analogues

Foundational Synthetic Pathways and Precursor Chemistry

The initial construction of the pyridothiazine ring system relies on established chemical reactions that build the heterocyclic framework from simpler acyclic or heterocyclic precursors.

Cyclocondensation reactions are a cornerstone in the synthesis of 2-aminopyrido[3,2-e] researchgate.netmdpi.comthiazin-4-one and its analogues. These reactions typically involve the formation of the thiazine (B8601807) ring by reacting a substituted pyridine (B92270) precursor with a molecule that provides the requisite sulfur and nitrogen atoms. A common strategy involves the reaction of 2-amino-3-mercaptopyridine derivatives with reagents like phosgene (B1210022) or its equivalents, or through the cyclization of 2-acylaminopyridine-3-thiocyanates.

A prominent method for forming the 2-amino-1,3-thiazin-4-one ring involves the reaction of allylic bromides with thiourea (B124793). nih.gov This is followed by treatment with an aqueous base on the resulting isothiouronium salts to yield the desired 2-amino-1,3-thiazin-4-ones. nih.gov Another effective approach is the Ytterbium triflate [Yb(OTf)₃] and concentrated HCl-catalyzed one-pot cyclocondensation of an aryl aldehyde, ethynylbenzene, and thiourea, which produces 2-amino-4,6-diaryl-4H-1,3-thiazine derivatives in good to excellent yields. researchgate.net

Annulation, the process of building a new ring onto an existing one, is also a key strategy. For instance, pyridinium (B92312) 1,4-zwitterionic thiolates can undergo (5+m) annulation reactions, where the pyridine ring is incorporated into the newly formed structure, to yield pyridothiazines. researchgate.net Similarly, concepts from the synthesis of related fused heterocycles, such as the annulation of pyrrole-2,3-diones with thioacetamide (B46855) to create a pyridine ring, provide a strategic basis for developing new routes to pyridothiazines. beilstein-journals.org

Table 1: Examples of Cyclocondensation/Annulation Reactions

Starting MaterialsReagents/ConditionsProduct TypeReference
Allylic bromides, Thiourea1. Acetone:water, RT; 2. Aqueous base2-Amino-1,3-thiazin-4-ones nih.gov
Aryl aldehyde, Ethynylbenzene, ThioureaYb(OTf)₃, conc. HCl2-Amino-4,6-diaryl-4H-1,3-thiazines researchgate.net
Pyridinium 1,4-zwitterionic thiolatesThermal annulationPyridothiazines researchgate.net

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyridothiazines in a single step. These reactions combine three or more reactants in one pot, offering advantages in terms of atom economy, reduced waste, and simplified procedures. mdpi.com

A notable example is the facile one-pot, three-component reaction for the synthesis of thiazine-dicarboxylates. This involves the reaction of an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) with 2-amino-4H-1,3-thiazin-4-one derivatives. mdpi.com The reaction proceeds through a zwitterionic adduct formed between the isocyanide and the acetylenedicarboxylate, which is then attacked by the acidic 2-amino-4H-1,3-thiazin-4-one. mdpi.com This strategy has been shown to produce good yields ranging from 76–85%. mdpi.com

While not directly yielding the title compound, related MCRs provide valuable strategic insights. For instance, the solvent-free, multicomponent synthesis of aminopyrido[2,3-d]pyrimidines from 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines showcases the utility of MCRs starting from aminopyridine precursors. mdpi.comsciforum.net Similarly, the reaction of 2-aminopyridine (B139424) with an aldehyde and an isocyanide to form imidazo[1,2-a]pyridines highlights a catalyst-free MCR approach in water. researchgate.net

Advanced Synthetic Transformations

Once the basic pyridothiazine scaffold is in place, advanced synthetic transformations are employed to introduce functional groups and build more complex molecular architectures.

The pyridothiazine ring system is amenable to nucleophilic substitution reactions, allowing for the introduction of various substituents. The reactivity of the thiazine and pyridine rings can be exploited to modify the core structure. For example, the synthesis of 2-(pyrimidin-2-yl)amino-4H-pyrido[3,2-e] researchgate.netmdpi.comthiazin-4-one derivatives is achieved through the reaction of a suitable precursor with a pyrimidine-based nucleophile. researchgate.net

The substitution chemistry of related chloro-substituted thiazine heterocycles serves as a useful model. For instance, 3,5-dichloro-4H-1,2,6-thiadiazin-4-one readily undergoes substitution with a variety of N, O, and S nucleophiles. nih.gov This suggests that halogenated pyridothiazine derivatives would be versatile intermediates for further functionalization. Nucleophilic aromatic substitution (SNAr) is a key mechanism in these transformations, where a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group like a halide. mdpi.comnih.gov The presence of both a pyridine and a thiazine ring offers multiple sites for such reactions, with selectivity often dictated by the electronic properties of the specific ring and its substituents.

Intramolecular cyclization provides a powerful method for constructing additional fused rings onto the pyridothiazine framework, leading to more complex polycyclic systems. A key example is the conversion of ethyl 3-benzoyl-4-hydroxy-5,7-dimethyl-2H-pyrido[3,2-e]-1,2-thiazine-1,1-dioxide-2-acetate into its corresponding acetic acid hydrazide. mdpi.comsemanticscholar.org This hydrazide derivative can then undergo intramolecular cyclization in the presence of carbon disulfide to form a fused 1,3,4-oxadiazole (B1194373) ring system. mdpi.comsemanticscholar.org

Other related intramolecular cyclization strategies include the acid-catalyzed cyclization of N-cyano sulfoximines to form thiadiazine 1-oxides and the Brønsted acid-catalyzed cyclization of diazoketones to produce oxazinanones. nih.govfrontiersin.org These reactions demonstrate the general principle of using appended functional groups to build new rings onto a heterocyclic core. Electrophilic heterocyclization, though less commonly reported for this specific scaffold, represents a potential route where an internal nucleophile on the pyridothiazine ring attacks an electrophilically activated tethered group to form a new ring.

Both metal-catalyzed and metal-free reactions play a significant role in the synthesis and functionalization of pyridothiazine derivatives. A metal-free approach for synthesizing 2,3-dihydro-4H-pyrido[3,2-e] researchgate.netmdpi.comthiazin-4-ones utilizes 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as a promoter. nih.gov Additionally, some annulation reactions to form related heterocycles proceed under catalyst-free "green" conditions. beilstein-journals.org

Metal catalysts are also widely employed. Lewis acids, such as Ytterbium triflate [Yb(OTf)₃], have been used to catalyze the cyclocondensation reactions that form the core thiazine ring. researchgate.net Transition metals like copper and rhodium are used in the cyclization reactions of related nitrogen heterocycles. researchgate.net For instance, the synthesis of pyridoisoindoles can be achieved through either copper-catalyzed or metal-free intramolecular cyclization. researchgate.net Furthermore, metal-free intramolecular transannulation has been developed for the synthesis of 3-aminoisoquinolines, providing another strategic avenue for related ring systems. researchgate.net

Table 2: Comparison of Metal-Catalyzed and Metal-Free Approaches

MethodologyCatalyst/PromoterReaction TypeExample ProductReference
Metal-FreeT3PCyclization2,3-Dihydro-4H-pyrido[3,2-e] researchgate.netmdpi.comthiazin-4-ones nih.gov
Metal-CatalyzedYb(OTf)₃Cyclocondensation2-Amino-4,6-diaryl-4H-1,3-thiazines researchgate.net
Metal-FreeNone ("Green" Conditions)Annulation1H-Pyrrolo[3,2-c]pyridine-2,3-diones beilstein-journals.org
Metal-CatalyzedCopper(II) trifluoromethanesulfonateIntramolecular CyclizationPyridoisoindoles researchgate.net
Metal-FreeNone (Base-mediated)Intramolecular Transannulation3-Aminoisoquinolines researchgate.net

Alkylation and Amination Strategies

The introduction and modification of alkyl and amino groups are pivotal in the synthesis of 2-aminopyrido[3,2-e] tandfonline.comnih.govthiazin-4-one and its analogues. These strategies can be broadly categorized into methods for constructing the core aminopyridine structure and subsequent functionalization of the heterocyclic system.

Amination Strategies for Core Synthesis: The 2-aminopyridine moiety is a fundamental building block. Various methods exist for its synthesis, often involving the introduction of an amino group to a pre-existing pyridine ring or constructing the ring from acyclic precursors.

Classical Amination: Traditional methods like the Chichibabin reaction, which uses sodium amide, are known but can lack generality. nih.gov Other approaches involve the amination of halopyridines. For instance, 3-amino-2-chloropyridine (B31603) can be aminated by heating with concentrated aqueous ammonia. orgsyn.org

From Activated Precursors: A mild, catalyst-free method involves activating the pyridine ring to facilitate nucleophilic substitution. nih.gov For example, 2-mercaptopyridine (B119420) can be alkylated with 1,2-dibromoethane (B42909) to form a cyclic dihydrothiazolopyridinium salt. nih.gov This salt readily reacts with primary or secondary amines in DMSO to yield the corresponding 2-aminopyridines. nih.gov

Cascade Reactions: Modern approaches utilize cascade reactions for efficient synthesis. N-propargylic β-enaminones can react with N-substituted formamides in the presence of a base like NaOH to produce highly substituted 2-aminopyridines. dicp.ac.cn This method is notable for proceeding at room temperature and generating benign byproducts. dicp.ac.cn

From N-Oxides: A chemo-selective ortho-amination of polypyridyl N-oxides can be achieved using tosyl chloride with potassium phthalimide, followed by hydrolysis, offering a route to aminated pyridines with good to excellent yields. researchgate.net

Alkylation Strategies: Alkylation can occur at various positions on the pyridothiazine ring system, typically on a nitrogen or sulfur atom, depending on the substrate and reaction conditions. For related pyridothiazine dioxides, alkylation at the thiazine ring nitrogen has been demonstrated. In one study, this position was alkylated with 1-aryl-4-(3-chloropropyl)piperazines. The alkylation of different heterocyclic systems, such as 1,3-diazaoxindoles, has been studied extensively, showing that the choice of base (e.g., NaOH vs. butyllithium) can direct alkylation to different N or C positions, a principle that can be applied to pyridothiazine systems. mdpi.comnih.gov

Table 1: Summary of Selected Amination and Alkylation Strategies
StrategyReagents/PrecursorsTarget/ProductKey Features
Amination
From Halopyridines3-Amino-2-chloropyridine, aq. NH₃2,3-DiaminopyridineRequires heating. orgsyn.org
From Activated SaltsDihydrothiazolopyridinium salt, Amines2-AminopyridinesMild, catalyst-free, regioselective. nih.gov
Cascade ReactionN-propargylic β-enaminones, Formamides, NaOH2-AminopyridinesRoom temperature, benign byproducts. dicp.ac.cn
From N-OxidesPolypyridyl N-Oxide, TsCl, KPHTAminated PolypyridinesChemo-selective ortho-amination. researchgate.net
Alkylation
N-AlkylationPyridothiazine-1,1-dioxide, 1-aryl-4-(3-chloropropyl)piperazinesN-alkylated pyridothiazineFunctionalization of the thiazine ring.
N/C-Alkylation1,3-Diazaoxindoles, MeI/BnBr, NaOH/BuLiN- and C-alkylated productsBase-dependent regioselectivity. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to the synthesis of heterocyclic compounds. xjenza.orgxjenza.org Key strategies include the use of multi-component reactions (MCRs), alternative energy sources like microwave irradiation, and environmentally benign solvents and catalysts.

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org This approach offers high atom economy and simplifies synthetic procedures. The synthesis of 2-hydroxypyridines, for example, has been achieved through a three-component condensation of alkenes, ketones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. mdpi.com Similarly, a one-pot, three-component reaction for synthesizing thiazine-dicarboxylates from an isocyanide, dialkyl acetylenedicarboxylate, and 2-amino-4H-1,3-thiazin-4-one derivatives has been reported in good yields.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.comnih.govresearchgate.net It often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. nih.gov This technique has been successfully used for the synthesis of N-arylated-pyridopyrimidines and various thiazolopyrimidine derivatives, highlighting its advantages in efficiency and environmental safety. tandfonline.comnih.gov

Sustainable Solvents and Catalysts: A core tenet of green chemistry is the replacement of volatile and toxic organic solvents with greener alternatives like water or ethanol (B145695), or eliminating the solvent entirely. rsc.org The synthesis of 2-aminopyridine derivatives has been demonstrated in a solvent-free, multicomponent reaction. The use of iodine as an inexpensive and low-toxicity catalyst in aqueous media for synthesizing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives is another example of a greener catalytic approach. Ultrasonic irradiation is another energy-efficient technique that can promote reactions in green solvents like ethanol, often without the need for a catalyst. mdpi.com

Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis
Green PrincipleSynthetic StrategyExample ApplicationAdvantages
Atom Economy Multi-Component Reaction (MCR)Synthesis of 2-hydroxypyridines and thiazine-dicarboxylates. mdpi.comHigh efficiency, reduced steps, less waste. rsc.org
Alternative Energy Microwave IrradiationSynthesis of N-arylated-pyridopyrimidines and thiazolopyrimidines. tandfonline.comnih.govDrastically reduced reaction times, improved yields. nih.gov
Alternative Energy Ultrasonic IrradiationSynthesis of isoxazole (B147169) derivatives in ethanol. mdpi.comShorter reaction times, high yields, catalyst-free. mdpi.com
Safer Solvents/Catalysts Solvent-Free ReactionMCR for 2-aminopyridine derivatives.Eliminates solvent waste and hazards. mdpi.com
Safer Solvents/Catalysts Iodine in WaterSynthesis of pyrido[2,3-d]pyrimidin-4(3H)-one.Use of a non-toxic catalyst and green solvent.

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving control over the specific arrangement of atoms (regioselectivity) and their three-dimensional orientation (stereoselectivity) is a fundamental challenge in organic synthesis. For complex heterocyclic systems like pyridothiazines, this control dictates the final structure and properties of the molecule.

Regioselectivity: The fusion of the thiazine ring to the pyridine core can result in different isomers. The synthetic strategy employed determines which regioisomer is formed. bohrium.comias.ac.in The synthesis of pyrido-fused heterocycles often relies on building one ring onto an existing one, and the choice of starting material and reaction type is crucial. ias.ac.in

For example, the reaction of 3-benzoyl-4-hydroxypyrido[3,2-e]-1,2-thiazine-1,1-dioxides with primary amines results in the formation of specific enamines, demonstrating regioselective reactivity. In another case, the synthesis of a complex pyrido[4,3-e] tandfonline.comresearchgate.netacs.orgtriazino[3,2-c] tandfonline.comresearchgate.netacs.orgthiadiazine 6,6-dioxide system proceeds through a proposed mechanism involving a regioselective intramolecular nucleophilic aromatic substitution (S_NAr) at the C4 position of the pyridine ring. Palladium-catalyzed cascade reactions of functionalized alkynes also show high regioselectivity, leading to specific fused indolizine (B1195054) heterocycles based on catalyst and solvent choice. acs.org

Stereoselectivity: When a chiral center is present in the molecule, controlling the stereochemistry becomes important. In the synthesis of 2,3-disubstituted-2,3-dihydro-4H-pyrido[3,2-e] tandfonline.comnih.govthiazin-4-ones, the C2 carbon of the thiazine ring is a chiral center. The synthesis of 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] tandfonline.comnih.govthiazin-4-ones resulted in racemic mixtures. X-ray crystallography revealed that the core thiazine ring in these compounds adopts an envelope conformation, with the C2 atom forming the flap. This demonstrates the formation of a specific three-dimensional structure, even if the synthesis itself was not enantioselective.

Table 3: Examples of Regio- and Stereochemical Control
Control TypeSystem/ReactionOutcomeControlling Factors
Regioselectivity Synthesis of pyrido[4,3-e] fused systemsFormation of a specific tricyclic productIntramolecular S_NAr at the pyridine C4 position.
Regioselectivity Pd(II)-catalyzed cascade of alkynesFormation of specific indolizine-fused isomersCatalyst and solvent system (e.g., 5-exo-dig vs. 6-endo-dig cyclization). acs.org
Regioselectivity Amination of polypyridyl N-oxidesSelective amination at the ortho-positionUse of TsCl and KPHT directing group. researchgate.net
Stereoselectivity Synthesis of 2,3-dihydro-4H-pyrido[3,2-e] tandfonline.comnih.govthiazin-4-onesFormation of a racemic mixturePresence of a chiral center at C2.
Stereoselectivity Conformation of the thiazine ringEnvelope conformationDetermined by the inherent structure of the fused ring system.

Purification and Isolation Methodologies for Synthetic Intermediates and Final Products

The isolation and purification of synthetic intermediates and final products are critical steps to ensure the chemical identity and purity of the target compounds. A variety of standard laboratory techniques are employed for compounds in the pyridothiazine class and related heterocycles.

Filtration: This is the most fundamental technique for separating a solid product from a liquid reaction mixture or solvent. Simple gravity filtration or vacuum filtration, often using a Büchner funnel, is commonly used to collect precipitated or crystallized solids. libretexts.org The collected solid is typically washed with a small amount of cold solvent to remove soluble impurities. researchgate.net

Recrystallization: Recrystallization is a powerful method for purifying solid compounds. illinois.edumt.com The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures. libretexts.org An impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out in a purer form, leaving impurities behind in the solution. libretexts.orgresearchgate.net Ethanol is a frequently mentioned solvent for the recrystallization of pyridazinone and related heterocyclic derivatives.

Extraction: Liquid-liquid extraction is used to separate a compound from a mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent like diethyl ether or ethyl acetate. nih.gov This is often followed by washing the organic layer with brine to remove residual water and then drying over an anhydrous salt such as sodium sulfate (B86663) before solvent evaporation. nih.gov

Chromatography: Column chromatography is a highly versatile purification technique used to separate components of a mixture based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) while being carried through by a mobile phase (a solvent or solvent mixture). nih.gov This method is invaluable for separating products from unreacted starting materials or byproducts, especially when their polarities are different. nih.gov

Table 4: Common Purification Techniques
TechniquePrincipleCommon Materials/SolventsPurpose
Filtration Mechanical separation of solid from liquid.Büchner funnel, filter paper.Isolate crude or crystallized solid product. libretexts.org
Recrystallization Differential solubility at varying temperatures.Ethanol, Benzene. illinois.eduPurify solid compounds from soluble impurities. libretexts.orgmt.com
Extraction Differential solubility in immiscible liquids.Diethyl ether, Ethyl acetate, Water, Brine. nih.govSeparate product from aqueous reaction mixtures. nih.gov
Column Chromatography Differential adsorption to a stationary phase.Silica gel (stationary phase), Ethyl acetate/Petroleum ether (mobile phase). nih.govdicp.ac.cnSeparate compounds with different polarities. nih.gov

Structural Modification and Derivatization Chemistry of 2 Aminopyrido 3,2 E 1 2 Thiazin 4 One

Functionalization at the Amino Group and Pyridine (B92270) Ring System

The exocyclic amino group and the pyridine ring of the 2-aminopyrido[3,2-e] researchgate.netresearchgate.netthiazin-4-one system are key sites for structural modification. The reactivity of the amino group, in particular, allows for the straightforward introduction of a diverse range of substituents, significantly altering the molecule's properties.

The 2-amino group readily undergoes reactions with various electrophiles. For instance, a series of substituted 2-amino-1,3-thiazines have been synthesized as amides, carbamates, sulfonamides, and urea (B33335) derivatives. researchgate.net These transformations are typically achieved by treating the parent amino compound with acid chlorides, chloroformates, sulfonyl chlorides, and isocyanates, respectively. researchgate.net This approach allows for the systematic exploration of the structure-activity relationship by introducing different functionalities. For example, six 2-(pyrimidin-2-yl)amino-4H-pyrido[3,2-e] researchgate.netresearchgate.netthiazin-4-one compounds were synthesized, demonstrating the feasibility of introducing heterocyclic moieties at the amino position. researchgate.net

The pyridine ring itself, while generally less reactive than the exocyclic amino group, can also be a target for functionalization, although this is less commonly reported for this specific scaffold. Reactions on the pyridine ring of related heterocyclic systems often require specific activating or directing groups to achieve substitution.

Table 1: Examples of Functionalization at the 2-Amino Position
Reagent ClassResulting Functional GroupGeneral Reaction
Acid Chlorides (R-COCl)Amide (-NHCOR)Acylation
Chloroformates (R-OCOCl)Carbamate (-NHCOOR)Carbamoylation
Sulfonyl Chlorides (R-SO₂Cl)Sulfonamide (-NHSO₂R)Sulfonylation
Isocyanates (R-NCO)Urea (-NHCONHR)Addition
2-halopyrimidines2-(pyrimidin-2-yl)aminoNucleophilic Aromatic Substitution

Chemical Reactivity of the Thiazine (B8601807) Moiety: Oxidation and Reduction Reactions

The thiazine ring contains a sulfur atom that is susceptible to oxidation, offering another avenue for structural modification. Oxidation of the sulfur atom in 1,3-thiazinan-4-ones to form sulfoxides (S-oxides) and sulfones (S,S-dioxides) is a known transformation. nih.gov For example, substituted 1,3-thiazinan-4-ones can be oxidized to their corresponding 1,1-dioxide derivatives using oxidizing agents like potassium permanganate (B83412) (KMnO₄). nih.gov Similarly, oxidation of related thiazinan-4-ones has been achieved using 30% hydrogen peroxide in the presence of a tungsten oxide catalyst. nih.gov

These oxidation reactions introduce polarity and hydrogen bond accepting capabilities at the sulfur atom, which can significantly impact the molecule's interaction with biological targets. In a related pyridothiadiazine system, the synthesis of pyrido[4,3-e] researchgate.netmdpi.commdpi.comtriazino[3,2-c] researchgate.netmdpi.commdpi.comthiadiazine 6,6-dioxides highlights the formation of the sulfone group as a key structural feature. mdpi.com

Reduction of the thiazine ring is less commonly described but represents a potential route for creating saturated or partially saturated analogues, which would alter the three-dimensional shape of the molecule.

Table 2: Oxidation of the Thiazine Sulfur
Oxidizing AgentProductOxidation State of Sulfur
Potassium Permanganate (KMnO₄)1,3-Thiazinan-4-one-1,1-dioxideS(VI)
Hydrogen Peroxide (H₂O₂)/Tungsten Oxide (WO₃)1,3-Thiazinan-4-one-1,1-dioxideS(VI)

Formation of Fused Heterocyclic Systems via Ring Nitrogen and Carbon Reactivity

The inherent reactivity of the nitrogen and carbon atoms within the 2-aminopyrido[3,2-e] researchgate.netresearchgate.netthiazin-4-one framework allows it to serve as a building block for the synthesis of more complex, fused heterocyclic systems. slideshare.net These reactions often involve multicomponent strategies or intramolecular cyclizations to construct new rings onto the pyridothiazine core.

One prominent example involves the three-component reaction of 2-amino-4H-1,3-thiazin-4-one derivatives with isocyanides and dialkyl acetylenedicarboxylates. mdpi.com This reaction proceeds through the formation of a zwitterionic adduct which then reacts with the aminothiazine to yield fused 4-oxo-4,6-dihydropyrimido[2,1-b] researchgate.netresearchgate.netthiazine-6,7-dicarboxylates in good yields. researchgate.netmdpi.com The acidic proton on the aminothiazine derivative is crucial for this transformation to occur readily. mdpi.com

In a different approach, the synthesis of a novel pyrido[4,3-e] researchgate.netmdpi.commdpi.comtriazino[3,2-c] researchgate.netmdpi.commdpi.comthiadiazine 6,6-dioxide system was achieved through a "one-pot" reaction. mdpi.com The proposed mechanism involves an initial condensation followed by an intramolecular nucleophilic aromatic substitution (SNAr) at the 4-position of the pyridine ring, leading to the formation of a pyridothiadiazine intermediate. mdpi.com A final condensation reaction results in the closure of a six-membered triazine ring, affording the new fused heterocyclic system. mdpi.com Such strategies demonstrate the potential to create novel and complex molecular architectures based on the pyridothiazine scaffold. researchgate.netmdpi.com

Combinatorial Chemical Approaches for Structural Diversification

Combinatorial chemistry provides powerful tools for the rapid generation of large libraries of related compounds for biological screening. nih.gov The principles of combinatorial synthesis are well-suited for the structural diversification of the 2-aminopyrido[3,2-e] researchgate.netresearchgate.netthiazin-4-one scaffold, leveraging its reactive handles.

A "catch-and-release" strategy has been successfully employed for the combinatorial synthesis of 4-acylamino-1,3-thiazoles, which are structurally related to the pyridothiazine core. nih.gov This method involves the Curtius rearrangement of a thiazole-4-carbonyl azide, trapping the resulting isocyanate on a resin, and then releasing it in the presence of various nucleophiles to generate a library of acylamino derivatives. nih.gov This type of solid-phase or resin-assisted synthesis is highly amenable to automation and high-throughput production.

Furthermore, dynamic combinatorial chemistry (DCC) has emerged as a strategy to identify lead compounds by allowing a library of building blocks to reversibly react and self-assemble in the presence of a biological target. nih.gov Although not yet reported specifically for 2-aminopyrido[3,2-e] researchgate.netresearchgate.netthiazin-4-one, its reactive amino group could be incorporated into a dynamic combinatorial library (DCL) using reversible reactions like acylhydrazone or imine formation. This would allow for the in-situ identification of derivatives with high affinity for a target protein. nih.gov The development of efficient synthetic routes, such as domino reactions, also facilitates the creation of diverse heterocyclic libraries. nih.gov

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Aminopyrido[3,2-e]thiazin-4-one in solution. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon and hydrogen framework of the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of 2-Aminopyrido[3,2-e]thiazin-4-one typically displays distinct signals for the aromatic protons on the pyridine (B92270) ring and the amine group protons. For instance, in a study, the aromatic protons appeared as a doublet of doublets at δ 8.24 ppm, a doublet at δ 7.79 ppm, and another doublet of doublets at δ 6.91 ppm. The amine protons often appear as a broad singlet, for example at δ 9.38 ppm, due to exchange with the solvent or hydrogen bonding. The specific chemical shifts can vary slightly depending on the solvent used and the presence of any substituents.

¹³C NMR: The carbon-13 NMR spectrum complements the proton data by identifying the chemical shifts of all carbon atoms within the molecule. The spectrum for the parent compound shows signals for the carbonyl carbon (C=O) typically in the range of δ 163-164 ppm and for the carbon atom of the C-S bond around δ 108 ppm. The carbons of the pyridine ring resonate at distinct positions, providing further confirmation of the fused ring structure. For example, signals have been reported at δ 159.2, 150.9, 149.3, 131.9, and 115.1 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Aminopyrido[3,2-e]thiazin-4-one

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH₂9.38 (br s)-
Pyridine CH8.24 (dd), 7.79 (d), 6.91 (dd)150.9, 131.9, 115.1
Pyridine C-159.2, 149.3
C=O-163.8
C-S-108.4
C-N (Thiazine)-159.2

Note: Chemical shifts are examples and can vary based on experimental conditions. Data sourced from multiple studies.

Two-dimensional NMR experiments provide deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For 2-Aminopyrido[3,2-e]thiazin-4-one, COSY spectra would confirm the connectivity of the protons on the pyridine ring.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is used to determine spatial proximity between atoms. This can be crucial for confirming the through-space, as opposed to through-bond, relationship of protons, which helps in defining the molecule's conformation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of 2-Aminopyrido[3,2-e]thiazin-4-one and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum typically shows a prominent molecular ion peak ([M]+ or [M+H]+), which for the parent compound would be at m/z 181 (for C₇H₅N₃OS). The fragmentation pattern often involves the loss of small molecules like CO and HCN, providing clues about the ring structure.

Table 2: Mass Spectrometry Data for 2-Aminopyrido[3,2-e]thiazin-4-one

Technique Ion m/z (Observed) m/z (Calculated)
ESI-MS[M+H]⁺182.0226182.0232

Note: Data is representative and sourced from a study on a derivative.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of 2-Aminopyrido[3,2-e]thiazin-4-one shows characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the range of 3160-3315 cm⁻¹. The C=O stretching vibration of the thiazine (B8601807) ring is observed as a strong band around 1660-1685 cm⁻¹. Other significant bands include the C=N stretching at approximately 1630 cm⁻¹ and C-N stretching around 1350 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. It can be used to study the vibrational modes of the heterocyclic ring system.

Table 3: Key IR Absorption Bands for 2-Aminopyrido[3,2-e]thiazin-4-one

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-H (Amine)Stretching3160-3315
C=O (Thiazinone)Stretching1660-1685
C=NStretching~1630
C-NStretching~1350

Note: Wavenumbers are approximate and can vary. Data compiled from multiple sources.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of 2-Aminopyrido[3,2-e]thiazin-4-one is characterized by absorption bands corresponding to π → π* and n → π* transitions within the aromatic and heterocyclic ring systems. These transitions are responsible for the compound's absorption of ultraviolet and visible light.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For 2-Aminopyrido[3,2-e]thiazin-4-one and its derivatives, X-ray crystallography has confirmed the planar nature of the fused ring system. It also reveals details about hydrogen bonding networks in the crystal lattice, for example, between the amine group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of dimers or extended chains.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC)

The purity of "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one" is critical for its characterization and potential applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for assessing the purity and separating the compound from impurities or related substances. While specific, validated methods for "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one" are not extensively documented in publicly available literature, the principles of chromatography allow for the development of suitable analytical procedures based on methods for structurally related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one". Reversed-phase HPLC (RP-HPLC) is the most common mode used for purity determination of polar heterocyclic compounds.

In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. By adjusting the composition of the mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, the retention and separation can be optimized.

For the purity assessment of novel compounds, a gradient elution is often employed initially to resolve all potential impurities. Once the impurity profile is understood, an isocratic method can be developed for routine analysis. Detection is commonly achieved using a UV detector, as the aromatic and heterocyclic rings in "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one" are expected to have significant UV absorbance.

A potential HPLC method for the analysis of "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one" could be developed based on conditions used for similar heterocyclic structures. The following table outlines a hypothetical set of HPLC parameters that could serve as a starting point for method development.

Table 1: Illustrative HPLC Parameters for the Analysis of 2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 25 °C

The retention time and peak area percentage would be used to determine the purity of the compound. For instance, a high-purity sample would show a single major peak with a very high area percentage.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the presence of a primary amine group and a lactam-like structure, "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one" is likely to have low volatility and may be prone to thermal degradation at the high temperatures typically used in GC. The polar nature of the amino group can also lead to poor peak shape and adsorption on the GC column.

To overcome these challenges, derivatization is often necessary before GC analysis. thermofisher.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For the amino group in "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one", common derivatization techniques include silylation (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation (e.g., using trifluoroacetic anhydride (B1165640) - TFAA). thermofisher.comsigmaaldrich.com

Once derivatized, the compound can be analyzed using a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a 5% phenyl-polysiloxane) and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The use of GC-MS would provide not only quantitative data on purity but also structural information about any impurities present.

The following table presents a hypothetical set of GC conditions for the analysis of a derivatized form of "2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one".

Table 2: Illustrative GC Parameters for the Analysis of Derivatized 2-Aminopyrido[3,2-e] rsc.orgnih.govthiazin-4-one

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C
Injection Mode Split (e.g., 50:1)
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

The choice between HPLC and GC would depend on the specific requirements of the analysis. HPLC is generally preferred for routine purity assessment of the underivatized compound, while GC, after appropriate derivatization, can offer high-resolution separation and is particularly powerful when coupled with mass spectrometry for impurity identification.

In-Depth Computational Analysis of 2-Aminopyrido[3,2-e] eurekaselect.comthiazin-4-one Remains Elusive in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound 2-Aminopyrido[3,2-e] eurekaselect.comthiazin-4-one. Despite the existence of studies on related heterocyclic systems, detailed analyses as specified by quantum chemical calculations, molecular modeling, and dynamics simulations for this particular molecule are not publicly available.

The pyrido[3,2-e] eurekaselect.comthiazin-4-one scaffold is a known heterocyclic core, and various derivatives have been synthesized and characterized. For instance, studies have reported on the synthesis and crystal structures of related compounds like 2,3-diaryl-2,3-dihydro-4H-pyrido[3,2-e] eurekaselect.comthiazin-4-ones and 2-(pyrimidin-2-yl)amino-4H-pyrido[3,2-e] eurekaselect.comthiazin-4-one derivatives. These studies, however, primarily focus on synthetic pathways and basic structural confirmation through methods like IR and NMR spectroscopy, without delving into the computational chemistry aspects requested.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and in-depth discussion for the following topics concerning 2-Aminopyrido[3,2-e] eurekaselect.comthiazin-4-one, as the foundational research is not present in the accessible scientific domain:

Quantum Chemical Calculations of Electronic Structure and Reactivity , including:

Density Functional Theory (DFT) Applications

Ab Initio and Semi-Empirical Methods

Molecular Orbital and Density Distribution Analysis

Molecular Modeling and Dynamics Simulations , including:

Conformational Analysis and Molecular Minimization

Simulation of Intermolecular Interactions

While the methodologies are well-established, their specific application and the resulting data for 2-Aminopyrido[3,2-e] eurekaselect.comthiazin-4-one have not been published. Therefore, any attempt to generate content for the requested outline would be speculative and not based on factual, scientific findings for the specified compound.

Computational Chemistry and Theoretical Investigations of 2 Aminopyrido 3,2 E 1 2 Thiazin 4 One

Theoretical Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters is a fundamental aspect of computational chemistry, allowing for the corroboration of experimental data and providing insights into the electronic structure of a molecule. For derivatives of the pyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold, techniques such as one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, ROESY, and HMBC) and Infrared (IR) spectroscopy are crucial for structural elucidation. mdpi.comresearchgate.net

In computational studies of related 1,3-thiazine compounds, the Hartree-Fock (HF) approximation and Density Functional Theory (DFT) methods are commonly employed to calculate spectroscopic data. researchgate.net For instance, in the analysis of novel 1,3,4-oxadiazole (B1194373) derivatives of pyridothiazine-1,1-dioxide, the ¹H and ¹³C NMR spectra revealed characteristic signals for the core structure. mdpi.com The methylene (B1212753) group of the Mannich base appeared as a singlet around 4.6 ppm in ¹H NMR and between 69-70 ppm in ¹³C NMR. mdpi.com The two methyl groups on the pyridothiazine-1,1-dioxide core were observed as distinct singlets, and the pyridine (B92270) proton was also identifiable. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their biological activities or physical properties. researchgate.net These models are instrumental in predicting the efficacy of new chemical entities and optimizing lead compounds.

A notable QSAR study on a series of 1,3-thiazine derivatives as inhibitors of influenza (H1N1) neuraminidase provides a framework for how such an analysis could be applied to 2-aminopyrido[3,2-e] nih.govnih.govthiazin-4-one. nih.gov In this study, 2D-QSAR models were developed using Genetic Function Approximation (GFA) with both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) methods. nih.gov The models were built using a training set of 21 compounds and validated with a test set of 8 compounds. nih.gov

The statistical quality of the developed QSAR models was robust, as indicated by the high correlation coefficients and predictive power. nih.gov

Table 1: Statistical Parameters of the 2D-QSAR Models for 1,3-Thiazine Derivatives

Model R² (training set) Q² (cross-validation) R² (adjusted) RMSE (training set) R² (test set)
GFA-MLR 0.9192 0.8767 0.8991 0.0959 0.8943
GFA-ANN 0.9227 0.9212 - 0.0940 0.8831

Data sourced from a study on 1,3-thiazine derivatives as influenza neuraminidase inhibitors. nih.gov

The descriptors identified in the GFA-MLR model included ATS7s (a 2D autocorrelation descriptor), SpMax5_Bhv (a descriptor related to molecular shape), nHBint6 (representing the number of hydrogen bonds), and TDB9m (a 3D-MoRSE descriptor). nih.gov These descriptors suggest that the inhibitory activity is influenced by the spatial arrangement of atoms, molecular branching, and hydrogen bonding capacity.

In Silico Approaches for Molecular Design and Scaffold Analysis

In silico methods are indispensable in modern drug discovery for the design of novel molecules and the analysis of chemical scaffolds. nih.gov These approaches encompass molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. The imidazo[2,1-b] nih.govnih.govthiazine (B8601807) scaffold, for example, has been identified as an attractive matrix for designing molecules with a wide spectrum of biological activities, including anti-inflammatory properties. rsc.orgmdpi.com

Molecular docking is a key in silico technique used to predict the binding orientation and affinity of a small molecule to a target protein. For derivatives of related heterocyclic systems, docking studies have been crucial in understanding their mechanism of action. For instance, in a study of novel pyrrolo[3,4-d]pyridazinone derivatives, molecular docking confirmed that the compounds preferably bind to the COX-2 enzyme in a manner similar to the reference drug meloxicam. nih.gov

The design of novel compounds based on the 2-aminopyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold would involve several in silico steps:

Target Identification and Validation: Identifying a relevant biological target.

Molecular Docking: Docking the parent scaffold and its designed analogs into the active site of the target to predict binding modes and energies.

Pharmacophore Modeling: Identifying the key chemical features responsible for biological activity to guide the design of new derivatives.

ADMET Prediction: Evaluating the drug-likeness and pharmacokinetic properties of the designed molecules to assess their potential for further development. mdpi.com

Scaffold analysis of the pyrido[3,2-e] nih.govnih.govthiazin-4-one core would focus on its potential for chemical modification at various positions, such as the amino group and the aromatic rings, to enhance target affinity and selectivity while maintaining favorable ADMET properties. The fusion of the pyridine and thiazine rings provides a rigid core, which can be advantageous for specific receptor interactions.

Structure Chemical Reactivity Relationships and Molecular Design Principles

Correlating Structural Features with Chemical Reactivity Profiles

The chemical behavior of 2-aminopyrido[3,2-e] nih.govnih.govthiazin-4-one and its derivatives is intrinsically linked to its core architecture. The scaffold consists of a pyridine (B92270) ring fused at the 5 and 6 positions to a 1,3-thiazin-4-one ring. iucr.org This fusion influences the electron distribution across the entire system and imposes specific conformational preferences.

Structural analyses of related compounds, particularly 2,3-disubstituted dihydro-analogues, provide significant insight into the scaffold's geometry. In the racemic compound 2,3-diphenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one, the six-membered thiazine (B8601807) ring adopts an envelope conformation. nih.govdoaj.org However, upon oxidation of the sulfur atom to a sulfone, the thiazine ring conformation shifts to a screw-boat pucker. nih.gov This conformational flexibility is a key structural feature that can influence how the molecule interacts with reagents.

The 2-amino group is a primary site of reactivity. It exists in tautomeric equilibrium with the corresponding imino form, although the amino tautomer is generally predominant in related aminopyridine systems. epa.gov A significant chemical transformation pathway for the broader class of 2-amino-1,3-thiazin-4-ones is their conversion into 1,3-thiazine-2,4-diones. nih.gov This reaction typically proceeds via acetylation of the 2-amino group, followed by mild acid-catalyzed hydrolysis, demonstrating the reactivity of the C2 position. nih.govnih.gov Furthermore, the heterocyclic nitrogen within the thiazine ring can act as a nucleophile. In non-pyridofused 2-amino-4H-1,3-thiazin-4-one derivatives, this nitrogen can participate in multicomponent reactions, for instance with isocyanides and dialkyl acetylenedicarboxylates, to generate more complex fused pyrimido[2,1-b] nih.govnih.govthiazine systems. mdpi.com

Structural FeatureObservation in Related AnaloguesImplication for ReactivitySource(s)
Thiazine Ring Conformation Envelope conformation in dihydro-analogues; Screw-boat in sulfones.Conformational flexibility can affect reagent approach and interaction. nih.gov, nih.gov
C2-Amino Group Can be acetylated and subsequently hydrolyzed.A key handle for chemical modification, enabling conversion to 1,3-thiazine-2,4-diones. nih.gov, nih.gov
Ring Nitrogen (N1) Acts as an internal nucleophile in multicomponent reactions.Allows for the construction of further fused heterocyclic systems. mdpi.com
Phenyl Substituent Orientation In 2,3-diphenyl dihydro-analogues, phenyl rings are nearly perpendicular to the pyridothiazine plane.Steric hindrance can direct the approach of reactants to other parts of the scaffold. nih.gov

Scaffold Exploration and Molecular Hybridization in Chemical Space

The 2-aminopyrido[3,2-e] nih.govnih.govthiazin-4-one core serves as a valuable scaffold for exploring new regions of chemical space through strategies like scaffold hopping and molecular hybridization. Molecular hybridization involves the deliberate combination of two or more distinct pharmacophoric or structural motifs to create a new hybrid molecule with potentially novel properties. researchgate.net

This strategy has been successfully applied to the pyridothiazine system. A notable example is the synthesis of 2-(pyrimidin-2-yl)amino-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-one derivatives. researchgate.net In these compounds, the pyridothiazine scaffold is chemically linked to a pyrimidine (B1678525) ring, a well-known heterocyclic motif in medicinal chemistry. nih.gov This hybridization creates a more complex molecular architecture, expanding the potential interaction profile of the parent scaffold. The synthesis of such hybrids demonstrates that the 2-amino group is a versatile anchor point for introducing other molecular fragments.

Beyond direct substitution, the inherent reactivity of the scaffold can be harnessed to build more complex fused systems. As demonstrated with related 1,3-thiazin-4-ones, the scaffold can undergo annulation reactions, where an additional ring is fused onto the core structure. The three-component reaction involving an isocyanide and an activated alkyne builds a new pyrimidine ring onto the existing thiazine, resulting in a pyrimido[2,1-b] nih.govnih.govthiazine system. mdpi.com Such strategies allow for a systematic exploration of the chemical space surrounding the core pyridothiazine structure.

Hybridization StrategyExample Structure/SystemResulting Chemical FeatureSource(s)
Direct Substitution 2-(Pyrimidin-2-yl)amino-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-oneCombines pyridothiazine and pyrimidine motifs in a single molecule. researchgate.net
Annulation Reaction Pyrimido[2,1-b] nih.govnih.govthiazine-dicarboxylatesFuses a new, functionalized pyrimidine ring to the thiazine core. mdpi.com

Influence of Substituents on Chemical Transformation Pathways

Substituents at various positions on the 2-aminopyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold profoundly influence its chemical reactivity and the pathways of its transformations. These effects are evident both in the synthesis of the core structure and in its subsequent reactions.

The nature of substituents on the nitrogen atoms is critical during synthesis. For instance, in the preparation of related 2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones via cyclization, N-aryl imine precursors are reported to be significantly less reactive than their N-alkyl counterparts. mdpi.com This highlights the electronic influence of the N3-substituent on the accessibility of the cyclization pathway. Despite this, methods using reagents like propylphosphonic acid anhydride (B1165640) (T3P) have enabled the synthesis of a series of N-phenyl analogues with various substituents on a C2-aryl ring, accommodating both electron-donating and electron-withdrawing groups. mdpi.comresearchgate.net

The substituent at the C2 position defines a major branch in the reactivity of the scaffold. The presence of a C2-amino group, as in the parent compound, enables specific transformations not available to C2-alkyl or C2-aryl derivatives. The conversion to a 1,3-thiazine-2,4-dione is a pathway exclusive to C2-amino substituted compounds. nih.govnih.gov Furthermore, modifying the exocyclic amino group, such as in the formation of 2-(pyrimidin-2-yl)amino derivatives, alters its nucleophilicity and steric profile, which in turn affects subsequent reaction possibilities at this site. researchgate.net

Position of SubstitutionSubstituent TypeInfluence on Chemical PathwaySource(s)
N3-Position (in dihydro-analogues) N-Aryl vs. N-AlkylN-Aryl groups decrease the reactivity of imine precursors in cyclization reactions. mdpi.com
C2-Position Amino groupEnables the transformation pathway to 1,3-thiazine-2,4-diones via acetylation/hydrolysis. nih.gov, nih.gov
C2-Aryl Ring (in dihydro-analogues) Electron-withdrawing or -donating groupsSynthesis is tolerant to a wide range of electronic effects, allowing for diverse library creation. mdpi.com, semanticscholar.org
C2-Exocyclic Amino Group Pyrimidinyl groupAlters the electronic and steric properties of the C2-substituent, creating a new molecular hybrid. researchgate.net

Design of Analogues for Targeted Chemical Research Applications

The 2-aminopyrido[3,2-e] nih.govnih.govthiazin-4-one scaffold and its close analogues are primarily developed for the purpose of targeted chemical and biological research. The design of new analogues is a rational process guided by structure-activity relationships (SAR) and the desire to probe specific molecular interactions.

A clear example of this is the systematic design of a library of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones to investigate their activity against the parasite Trypanosoma brucei. mdpi.comnih.gov Researchers synthesized a series of fourteen analogues where the substituents on the C2-aryl ring were systematically varied. Both electron-withdrawing (e.g., -CF₃, -Br) and electron-donating (e.g., -CH₃) groups were placed at the meta and para positions. mdpi.com This targeted approach allows for the systematic study of how electronic and steric factors at a specific position on the scaffold influence a particular biological outcome, providing valuable data for future design iterations.

Designed Analogue SeriesRationale for DesignTargeted Research ApplicationSource(s)
2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones Systematic variation of electronic and steric properties on the C2-aryl ring.Investigation of structure-activity relationships against the parasite T. brucei. mdpi.com, semanticscholar.org, nih.gov
2-Heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e] nih.govnih.govthiazin-4-ones Introduction of heteroaromatic rings (thiophene, indole) to explore new interactions.Probing chemical space and expanding structural diversity for biological screening. iucr.org, researchgate.net

Mechanistic Studies of Chemical Transformations Involving 2 Aminopyrido 3,2 E 1 2 Thiazin 4 One

Elucidation of Reaction Pathways and Intermediates

The synthesis of the 2-aminopyrido[3,2-e] researchgate.netbohrium.comthiazin-4-one scaffold and its derivatives often involves multi-step reaction sequences. A plausible mechanism for the formation of related 2-(pyrimidin-2-yl)amino-4H-pyrido[3,2-e] researchgate.netbohrium.comthiazin-4-one derivatives has been proposed, offering insight into the key reactive intermediates. researchgate.net The general pathway for the formation of the parent 2-amino-4H-1,3-thiazin-4-one ring system often starts from precursors that can undergo cyclization. For instance, the reaction between allylic bromides and thiourea (B124793) can lead to the formation of 2-amino-1,3-thiazin-4-ones through an isothiouronium salt intermediate. nih.gov

In a common synthetic route to 1,3-thiazin-4-ones, an N-acylation is often the initial step, followed by cyclization. researchgate.net For example, the reaction of acyl thiourea with potassium thiocyanate (B1210189) can proceed through a series of intermediates to yield 2-imino-3-phenyl-1,3-thiazinan-4-one, involving a thiocyanic acid elimination. nih.gov Similarly, the reaction of β-propiolactone with thioureas first forms an acid intermediate, which then cyclizes in the presence of acetic anhydride (B1165640) to give the thiazinan-4-one ring. nih.gov

A one-pot, three-component reaction for the synthesis of dihydropyrimido-thiazine-dicarboxylates utilizes 2-amino-4H-1,3-thiazin-4-one derivatives as a key starting material. mdpi.com The proposed mechanism suggests that an initial reaction between an isocyanide and a dialkyl acetylenedicarboxylate (B1228247) forms a zwitterionic adduct. This highly reactive intermediate then reacts with the acidic proton of the 2-amino group on the thiazinone ring, leading to the final product. mdpi.com The high reactivity of the 2-amino-4H-1,3-thiazin-4-one derivatives towards this zwitterion is a key feature of this transformation. mdpi.com

The formation of a novel heterocyclic ring system, pyrido[4,3-e] researchgate.netresearchgate.netmdpi.comtriazino[3,2-c] researchgate.netresearchgate.netmdpi.comthiadiazine 6,6-dioxide, is proposed to proceed through an initial condensation to form an intermediate, which then undergoes an intramolecular addition-elimination reaction. This is followed by a final condensation and ring closure. mdpi.com

Table 1: Key Intermediates in Thiazinone Synthesis

Precursor(s)Key Intermediate(s)Final Product Class
Allylic bromides, ThioureaIsothiouronium salts2-Amino-1,3-thiazin-4-ones
Acyl thiourea, Potassium thiocyanateIntermediates 146-1482-Imino-3-phenyl-1,3-thiazinan-4-one
β-propiolactone, ThioureasAcid intermediate (71)6-Unsubstituted 2-imino-1,3-thiazinan-4-one
Isocyanide, Dialkyl acetylenedicarboxylate, 2-Amino-4H-1,3-thiazin-4-oneZwitterionic adductDihydropyrimido-thiazine-6,7-dicarboxylates
Aminoguanidine, 2-Oxoalkanoic acidCondensation product (C), Pyridothiadiazine intermediate (D)Pyrido[4,3-e] researchgate.netresearchgate.netmdpi.comtriazino[3,2-c] researchgate.netresearchgate.netmdpi.comthiadiazine 6,6-dioxides

Role of Catalysis in Cyclization and Functionalization

Catalysis plays a crucial role in the synthesis of pyridothiazines and related heterocyclic systems, often enabling efficient cyclization and subsequent functionalization reactions. Both acid and base catalysis, as well as transition metal-catalyzed reactions, have been employed.

For instance, the synthesis of ethyl (E)-4-oxo- researchgate.netbohrium.comthiazinan-2-ylidene)ethanoate is achieved under reflux in ethanol (B145695) with potassium carbonate (K2CO3) as a catalyst. nih.gov A simple and effective method for synthesizing 2,3-dihydro-4H-pyrido[3,2-e] researchgate.netbohrium.comthiazin-4-ones utilizes 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as a promoter. nih.gov

Iodine has been shown to be an effective catalyst for the direct cyclization of o-nitrothiophenols with cyclohexanones to produce phenothiazines, a related sulfur and nitrogen-containing heterocyclic system. bohrium.comresearchgate.netnih.gov This reaction proceeds without the need for external oxidants, as the nitro group serves as an internal hydrogen acceptor. bohrium.comnih.gov

Ruthenium catalysts, such as [CpRu(CH3CN)3]PF6, have been utilized in the cycloisomerization of propargyl diynols. organic-chemistry.orgnih.gov The resulting unsaturated ketones and aldehydes can then be converted to 1-azatrienes, which undergo a subsequent 6π-electrocyclization to form pyridines, demonstrating the power of transition metal catalysis in constructing pyridine (B92270) rings. organic-chemistry.orgnih.gov

Furthermore, gold(I)-catalyzed carbene transfer reactions have been developed for the regioselective C-H functionalization of N-protected phenothiazines. researchgate.net This highlights the potential for late-stage functionalization of pre-formed heterocyclic cores.

Table 2: Catalysts in Pyridothiazine and Related Syntheses

Catalyst/PromoterReaction TypeSubstrate(s)Product
K2CO3CyclizationAcyl thioureaEthyl (E)-4-oxo- researchgate.netbohrium.comthiazinan-2-ylidene)ethanoate
T3PCyclization-2,3-Dihydro-4H-pyrido[3,2-e] researchgate.netbohrium.comthiazin-4-ones
IodineCyclizationo-Nitrothiophenols, CyclohexanonesPhenothiazines
[CpRu(CH3CN)3]PF6Cycloisomerization/6π-CyclizationPropargyl diynolsPyridines
Gold(I)C-H FunctionalizationN-protected phenothiazines, DiazoalkanesC-H functionalized phenothiazines

Rearrangement Reactions and Structural Isomerization

Rearrangement reactions can be a powerful tool in organic synthesis, allowing for the formation of complex structures from simpler precursors. While specific rearrangement reactions involving the 2-aminopyrido[3,2-e] researchgate.netbohrium.comthiazin-4-one core are not extensively documented, the broader class of 1,3-thiazin-4-ones can undergo such transformations. A review of the chemistry of 1,3-thiazin-4-ones mentions the occurrence of a few ring-expansion reactions. researchgate.net

The potential for structural isomerization is an important consideration in the chemistry of these heterocycles. For example, in the synthesis of 2-amino-1,3-thiazin-4-ones, these can be converted to the corresponding 1,3-thiazine-2,4-dione through acetylation followed by mild acid hydrolysis. nih.gov This represents a structural modification of the exocyclic amino group.

In the context of related cyanine (B1664457) dyes, trans-cis isomerization is a well-studied phenomenon, often induced by photoexcitation. mdpi.com While not a skeletal rearrangement, this type of isomerization highlights the conformational flexibility that can exist in related heterocyclic systems. The study of the isomerization pathways of thiacarbocyanine dyes using computational methods has provided insights into the energy barriers and transition states involved in these processes. researchgate.net

Emerging Research Frontiers and Potential Chemical Applications

Development of Novel Chemical Probes and Tools in Chemical Research

The structural backbone of 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one, featuring a fused pyridine (B92270) and thiazine (B8601807) ring system with a reactive amino group, presents a promising scaffold for the development of novel chemical probes. While direct studies on this specific compound as a chemical probe are not yet prevalent in the literature, the broader class of 1,3-thiazine derivatives has been recognized for its utility in biochemical research. For instance, certain thiazine derivatives are explored for their role in studying respiratory and photosynthetic electron transfer processes where free radicals are generated.

The 2-amino group on the pyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one core could be readily functionalized with fluorophores, biotin, or other reporter molecules. Such modifications would allow for the creation of targeted probes to investigate biological systems, such as identifying specific enzyme activities or cellular components. The synthesis of related compounds, such as 2-(pyrimidin-2-yl)amino-4H-pyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one derivatives, has been reported, demonstrating the feasibility of modifying the 2-amino position to create new chemical entities with potentially tailored properties for use as chemical tools. Current time information in Allegan County, US.

Applications in Supramolecular Chemistry and Advanced Materials Research

The field of supramolecular chemistry, which focuses on non-covalent interactions between molecules, offers a potential avenue for the application of 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one. The presence of hydrogen bond donors (the amino group and the ring nitrogen) and acceptors (the carbonyl group and ring nitrogens) within the molecule's structure suggests its capability to participate in self-assembly and the formation of ordered supramolecular architectures.

While specific studies on the supramolecular behavior of 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one are limited, research on analogous heterocyclic systems provides a basis for this potential. The formation of multicomponent crystals with other molecules through hydrogen bonding is a key aspect of supramolecular chemistry. The ordered arrangement of such molecules can lead to the development of advanced materials with novel optical, electronic, or mechanical properties. However, dedicated research is required to explore the self-assembly properties of 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one and its potential incorporation into functional materials.

Integration into Advanced Analytical Systems

The unique structural features of 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one could be harnessed for its integration into advanced analytical systems. For example, its ability to be functionalized could allow for its immobilization onto solid supports, such as silica (B1680970) or polymer beads, for use in chromatography. Such functionalized materials could serve as novel stationary phases for high-performance liquid chromatography (HPLC) with specific selectivities for certain classes of analytes.

Furthermore, the electrochemical properties of the thiazine ring system could be exploited in the development of electrochemical sensors. Derivatives could be designed to selectively bind to specific ions or small molecules, leading to a measurable change in electrical potential or current. While analytical methods like HPLC have been used to study related thieno-1,3-thiazin-4-ones, the integration of 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one itself as a core component of an analytical system remains a prospective area of research. nih.gov

Role in Interdisciplinary Chemical Sciences

Interdisciplinary chemical sciences bridge the core principles of chemistry with other scientific fields such as biology, physics, and materials science. The versatility of the 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one scaffold makes it a candidate for exploration in these interdisciplinary areas. For instance, in medicinal chemistry, a sub-discipline of interdisciplinary chemical sciences, related thiazine and fused pyrimidine (B1678525) structures have shown a wide range of biological activities, including anti-inflammatory and anticancer properties. nih.govmdpi.com

The synthesis of libraries of derivatives based on the 2-aminopyrido[3,2-e] Current time information in Allegan County, US.nih.govthiazin-4-one core could be a valuable strategy in drug discovery programs. These libraries could be screened against various biological targets to identify new therapeutic leads. The flexibility to modify the core structure allows for the fine-tuning of properties to enhance activity and selectivity, a key aspect of modern drug design. mdpi.com The exploration of this compound and its derivatives at the interface of chemistry and biology is a promising direction for future research.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Aminopyrido[3,2-e][1,3]thiazin-4-one and its derivatives?

The synthesis often involves multi-step reactions, including T3P (propylphosphonic anhydride)-promoted cyclization for constructing the pyridothiazinone core. For example, 2-aryl-3-phenyl derivatives are synthesized via condensation of substituted aldehydes, amines, and thioglycolic acid derivatives under T3P catalysis, which enhances reaction efficiency and reduces side products . Ultrasound-assisted multicomponent reactions with Lewis acid catalysts (e.g., ZnCl₂) are also used for analogous thiazinone scaffolds, enabling rapid assembly of the heterocyclic system .

Q. How is the crystal structure of this compound derivatives determined, and what insights does this provide?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is the gold standard. Monoclinic crystal systems (e.g., space group P2₁/n) are often observed, with lattice parameters such as a = 9.225 Å, b = 20.804 Å, and β = 92.7° for derivatives like 3-phenyl-2-thiophenyl analogs. Hydrogen bonding (N–H⋯O/S) and π-π stacking interactions stabilize the structure, influencing packing and solubility . SHELX workflows include data collection (Mo/Kα radiation), structure solution via direct methods, and refinement against .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, with aromatic protons resonating at δ 7.5–8.5 ppm and NH₂ groups at δ 5.5–6.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ions (e.g., [M+H]⁺ for C₁₃H₁₀N₃OS⁺ at m/z 248.0495) .
  • HPLC : Purity assessment using C18 columns (MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacological activity?

Substituents at the 2- and 3-positions dictate activity:

  • 2-Aryl groups : Electron-withdrawing substituents (e.g., -NO₂) enhance AMPA receptor antagonism by increasing binding affinity to the GluA2 subunit .
  • 3-Heteroaromatic rings : Thiophene or indole moieties improve anti-Trypanosoma brucei activity, likely via inhibition of parasite-specific kinases . Quantitative structure-activity relationship (QSAR) models correlate logP values (2.5–3.5) with blood-brain barrier penetration for anticonvulsant applications .

Q. What experimental models are used to evaluate the anticonvulsant activity of this compound derivatives?

  • Maximal electroshock (MES) test : Measures protection against tonic seizures in mice (ED₅₀ values < 50 mg/kg indicate efficacy) .
  • Pentylenetetrazole (PTZ) test : Assesses suppression of clonic seizures, with active compounds delaying onset > 15 min .
  • Rotarod test : Evaluates neurotoxicity; compounds with therapeutic indices (TD₅₀/ED₅₀) > 4 are prioritized for further development .

Q. How can researchers address discrepancies in reported biological activities across studies?

Contradictions often arise from variations in:

  • Substituent effects : Compare derivatives with identical substituents but differing regiochemistry (e.g., 2-thiophenyl vs. 3-indole) using standardized assays .
  • Experimental conditions : Control factors like solvent (DMSO vs. saline) and dosing regimen (acute vs. chronic) .
  • Target selectivity : Use radioligand binding assays (e.g., [³H]AMPA for receptor specificity) to confirm mechanisms . Meta-analyses of IC₅₀ values across studies can identify outliers .

Methodological Recommendations

  • For synthesis : Optimize T3P-mediated reactions at 80–100°C for 12–24 h to maximize yields (>70%) while minimizing racemization .
  • For structural analysis : Combine SC-XRD with DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties and validate experimental data .
  • For biological testing : Use in vitro (e.g., patch-clamp electrophysiology) and in vivo (e.g., transgenic seizure models) approaches to confirm target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.